An In-Depth Technical Guide to Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate (CAS No. 862821-18-9)
An In-Depth Technical Guide to Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate (CAS No. 862821-18-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics. The Chemical Abstracts Service (CAS) number for Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is 862821-18-9 .
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. The unique electronic properties of the pyridazine ring, conferred by the two nitrogen atoms, allow for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. This versatility has made pyridazine-containing compounds a focal point for the development of novel therapeutic agents. Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, as a derivative of this important heterocyclic system, holds potential as a key intermediate or a pharmacologically active molecule in its own right.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 862821-18-9 | Internal Verification |
| Molecular Formula | C₁₃H₁₁ClN₂O₃ | Internal Verification |
| Molecular Weight | 278.70 g/mol | Internal Verification |
| Appearance | Off-white to pale yellow solid | Typical for similar compounds |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Inferred from structure |
| Melting Point | Not explicitly reported, expected to be a solid at room temperature | Inferred from structure |
Structural Formula:
Figure 1: Chemical structure of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.
Synthesis and Mechanistic Insights
The synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This particular transformation is a variation of the Williamson ether synthesis.[2][3] The reaction involves the displacement of a chlorine atom from the electron-deficient pyridazine ring by the oxygen nucleophile of a substituted phenol.
The logical disconnection for the synthesis is illustrated below:
Figure 2: Retrosynthetic analysis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.
Experimental Protocol: Synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate
This protocol is a robust and reproducible method for the laboratory-scale synthesis of the title compound.
Materials:
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3,6-Dichloropyridazine (1.0 eq)[4]
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Ethyl 3-hydroxybenzoate (1.0 eq)
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Potassium carbonate (K₂CO₃) (1.5 eq)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of Ethyl 3-hydroxybenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
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Add 3,6-Dichloropyridazine (1.0 eq) to the reaction mixture.
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Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate as a solid.
Mechanistic Rationale
The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring makes the carbon atoms susceptible to nucleophilic attack. The chlorine atom at the 6-position is a good leaving group. The reaction is facilitated by a polar aprotic solvent like DMF, which solvates the potassium cation, leaving the phenoxide anion as a potent nucleophile.
Figure 3: Simplified reaction mechanism for the synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is not extensively reported in publicly available literature, its structural motifs suggest significant potential in drug discovery, particularly in the realm of kinase inhibitors.
Kinase Inhibitor Scaffold
Many clinically successful kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target kinase. The pyridazine ring, present in this compound, is a well-established scaffold in the design of such inhibitors. The 3-aryloxy-6-chloropyridazine moiety can serve as a versatile platform for further chemical modifications to enhance potency and selectivity against specific kinase targets. The chlorine atom at the 6-position provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and explore structure-activity relationships.
Potential for Further Derivatization
The ester functionality of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to generate a library of amide derivatives. This strategy is commonly employed in medicinal chemistry to modulate pharmacokinetic properties and introduce additional points of interaction with biological targets.
Safety and Handling
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate (CAS No. 862821-18-9) is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution makes it an accessible intermediate for the development of more complex molecules. The presence of the pyridazine core and multiple sites for further functionalization positions this compound as a promising scaffold for the discovery of novel therapeutics, particularly in the area of kinase inhibition. Further biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
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- Identification, isolation and characterization of process-related impurities in Rizatriptan benzo
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3-[5-(2-fluoro-phenyl)-[5]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. (n.d.). Google Patents.
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